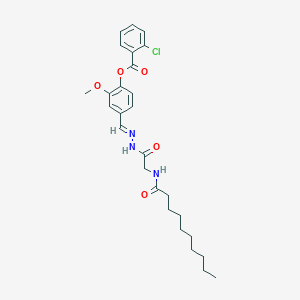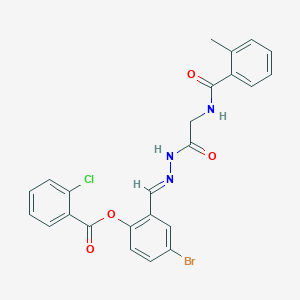
1-(2-((4-CL-PH)Sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a naphthyl group, a sulfonyl group, and a dimethoxybenzoate moiety.
Métodos De Preparación
The synthesis of 1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the naphthyl intermediate: This step involves the preparation of the naphthyl derivative through a series of reactions, such as Friedel-Crafts acylation.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like chlorosulfonic acid.
Formation of the carbohydrazonoyl intermediate: This step involves the reaction of the naphthyl intermediate with hydrazine derivatives to form the carbohydrazonoyl group.
Coupling with 3,4-dimethoxybenzoic acid: The final step involves the coupling of the carbohydrazonoyl intermediate with 3,4-dimethoxybenzoic acid under appropriate reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of ester bonds and formation of corresponding acids and alcohols.
Aplicaciones Científicas De Investigación
1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can be compared with similar compounds such as:
4-(2-((4-Methylphenyl)sulfonyl)amino)ac)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has a similar structure but with a methyl group instead of a chlorine atom.
4-(2-((4-Chlorophenyl)sulfonyl)amino)ac)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a methoxy group instead of a dimethoxybenzoate moiety.
4-(2-((3,4-Dichlorobenzoyl)amino)ac)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has a dichlorobenzoyl group instead of a chlorophenyl group.
Propiedades
Número CAS |
765912-75-2 |
|---|---|
Fórmula molecular |
C26H21ClN2O6S |
Peso molecular |
525.0 g/mol |
Nombre IUPAC |
[1-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H21ClN2O6S/c1-33-24-14-8-18(15-25(24)34-2)26(30)35-23-13-7-17-5-3-4-6-21(17)22(23)16-28-29-36(31,32)20-11-9-19(27)10-12-20/h3-16,29H,1-2H3/b28-16+ |
Clave InChI |
JKWZYWGARGZSHY-LQKURTRISA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12026307.png)

![Benzofuro[3,2-c]pyridin-1(2h)-one](/img/structure/B12026314.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12026318.png)
![N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026324.png)
![4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026326.png)


![5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026366.png)
![3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12026374.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12026375.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12026382.png)
![N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12026392.png)

